molecular formula C13H11BrO4S B8634849 methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate

methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate

Cat. No. B8634849
M. Wt: 343.19 g/mol
InChI Key: UQRQNBIDRBDUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate is a useful research compound. Its molecular formula is C13H11BrO4S and its molecular weight is 343.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate

Molecular Formula

C13H11BrO4S

Molecular Weight

343.19 g/mol

IUPAC Name

methyl 8-bromo-2-ethylsulfanyl-4-oxochromene-6-carboxylate

InChI

InChI=1S/C13H11BrO4S/c1-3-19-11-6-10(15)8-4-7(13(16)17-2)5-9(14)12(8)18-11/h4-6H,3H2,1-2H3

InChI Key

UQRQNBIDRBDUHM-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=O)C2=C(O1)C(=CC(=C2)C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodoethane (37.1 mL, 463.51 mmol) was added in one portion to a stirred suspension of methyl 8-bromo-4-hydroxy-2-thioxo-2H-chromene-6-carboxylate (48.69 g, 154.5 mmol) and potassium carbonate (21.35 g, 154.50 mmol) in acetone (490 mL). The resulting suspension was stirred at reflux for 1 h under nitrogen in a flask equipped with a bleach trap. The reaction mixture was concentrated, the residue was diluted with DCM (980 mL)/water (490 mL). The phases were separated and the aqueous layer was extracted with DCM (490 mL). The combined organic phases were washed with brine, dried over MgSO4 and concentrated. The residue was triturated with petroleum ether, filtered and dried under vacuum to give methyl 8-bromo-2-(ethylthio)-4-oxo-4H-chromene-6-carboxylate (52.9 g, 100%) as a pale brown solid. Mass Spectrum: m/z [M+H]+=345
Quantity
37.1 mL
Type
reactant
Reaction Step One
Quantity
48.69 g
Type
reactant
Reaction Step One
Quantity
21.35 g
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One

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